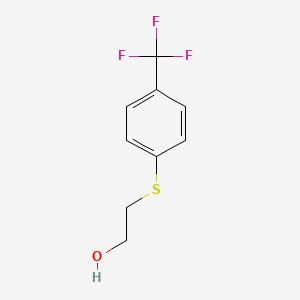

4-Trifluoromethylphenylthioethanol

Overview

Description

4-Trifluoromethylphenylthioethanol is a biochemical used for proteomics research . It has a molecular formula of C9H9F3OS and a molecular weight of 222.23 .

Synthesis Analysis

A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity . Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H9F3OS .Chemical Reactions Analysis

The kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers was achieved through lipase-catalyzed transesterification in organic solvents . The effects of temperature, enzyme dosage, substrate ratio, and time on the reaction were investigated .Scientific Research Applications

Enhancement of Covalent Bonding in f-Element Complexes

Research into the bonding differences and electronic structures in complexes involving f-elements (lanthanides and actinides) with soft donor atom ligands, like sulfur-containing compounds, reveals the importance of these interactions for nuclear fuel cycle separation concepts. Enhanced covalent bonding contributions have been observed in these complexes, providing fundamental insights into actinide versus lanthanide selectivity crucial for advanced nuclear fuel processing and waste management. The study of selenium analogs of dithiophosphinate actinide extractants, closely related to thioether functionalities, underpins the relevance of such compounds in designing f-element extraction processes (Jones et al., 2013).

Development of Novel Synthetic Methods

In synthetic chemistry, compounds with the trifluoromethylthio group (SCF3), akin to the functionality in 4-Trifluoromethylphenylthioethanol, are increasingly important due to their role in pharmaceuticals, agrochemicals, and material chemistry. These groups modulate lipophilicity, bioavailability, and metabolic stability of molecules. Research has focused on developing catalytic and stereoselective methods for introducing the SCF3 group onto organic molecules, highlighting the ongoing need for innovative synthetic approaches to incorporate such functional groups into diverse chemical scaffolds (Rossi et al., 2018).

Advances in Electrophilic Trifluoromethylthiolating Agents

The development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents represents a significant advance in the field of organic synthesis. These agents enable the straightforward incorporation of the trifluoromethylthio group into target molecules under mild conditions, showcasing the utility of such functionalities in drug development and synthesis of complex organic molecules. The work on these reagents underscores the importance of trifluoromethylthiolated compounds in enhancing drug molecule properties (Shao et al., 2015).

Catalysis and Photoredox Reactions

Photoredox catalysis has emerged as a powerful tool for radical reactions, enabling efficient and selective fluoromethylation of carbon-carbon multiple bonds. This methodology leverages the unique properties of fluorinated compounds to facilitate the generation of fluoromethyl radicals under benign conditions. Such advances in catalytic fluoromethylation underscore the pivotal role of fluorinated functional groups in modern synthetic strategies and their potential to unlock new chemical transformations (Koike & Akita, 2016).

Mechanism of Action

Future Directions

While specific future directions for 4-Trifluoromethylphenylthioethanol were not found, one relevant paper discusses the importance of enantiopure alcohols, like ®-1-[4-(trifluoromethyl)phenyl]ethanol, as valuable and versatile building blocks for the manufacturing of chiral pharmaceuticals . This suggests potential future applications in the development of new pharmaceuticals.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]sulfanylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4,13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBDPWZFUOFNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

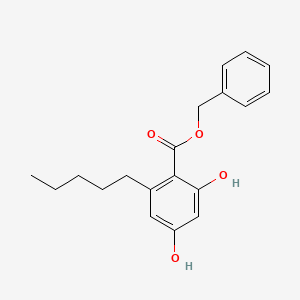

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B3143685.png)

![4-[4-(Ethoxycarbonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B3143772.png)